3,3-Dimethylbutane-2-thione

Gas-Phase UV Spectroscopy Rydberg Transitions Thioketone Photophysics

3,3-Dimethylbutane-2-thione (CAS 17380-91-5, synonym: thiopinacolone) is a low-molecular-weight (116.22 g/mol) aliphatic thioketone with the molecular formula C6H12S. It belongs to the thione class, the sulfur analogues of ketones, characterized by a reactive C=S double bond.

Molecular Formula C6H12S
Molecular Weight 116.22
CAS No. 17380-91-5
Cat. No. B2413479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethylbutane-2-thione
CAS17380-91-5
Molecular FormulaC6H12S
Molecular Weight116.22
Structural Identifiers
SMILESCC(=S)C(C)(C)C
InChIInChI=1S/C6H12S/c1-5(7)6(2,3)4/h1-4H3
InChIKeyLWSJNLRUAMILDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,3-Dimethylbutane-2-thione CAS 17380-91-5 Benchmarking Overview for Scientific Procurement


3,3-Dimethylbutane-2-thione (CAS 17380-91-5, synonym: thiopinacolone) is a low-molecular-weight (116.22 g/mol) aliphatic thioketone with the molecular formula C6H12S . It belongs to the thione class, the sulfur analogues of ketones, characterized by a reactive C=S double bond [1]. The compound is commercially available as a liquid with a specified purity of 95% and requires refrigerated storage at -10 °C with ice-pack shipping . Its structure features a tert-butyl group adjacent to the thiocarbonyl, creating significant steric bulk around the reactive center .

Why In-Class Thioketone Analogs Cannot Be Interchanged with 3,3-Dimethylbutane-2-thione


Thioketones as a compound class are inherently unstable due to the weak C=S π-bond, making them prone to oligomerization and polymerization [1]. The primary stabilization mechanism is kinetic, achieved through steric shielding of the thiocarbonyl group [1]. Consequently, seemingly minor structural variations—such as replacing the tert-butyl group of 3,3-dimethylbutane-2-thione with an isopropyl or phenyl substituent—can drastically alter stability, electronic absorption profiles, lipophilicity, and reaction kinetics. Generic substitution without accounting for these quantifiable differences risks experimental failure through premature decomposition, altered reaction selectivity, or invalid spectroscopic comparisons. The evidence below demonstrates where 3,3-dimethylbutane-2-thione occupies a differentiated parameter space relative to its closest homolog, 3-methylbutane-2-thione.

Quantified Differentiation of 3,3-Dimethylbutane-2-thione Against Closest Analogs


Gas-Phase UV Electronic Absorption: Direct Comparison of 3,3-Dimethylbutane-2-thione vs. 3-Methylbutane-2-thione

The gas-phase electronic absorption spectra of 3,3-dimethylbutane-2-thione and its closest structural analog, 3-methylbutane-2-thione, were measured head-to-head in the quartz ultraviolet region [1]. Both compounds exhibit four distinct transitions, but the steric influence of the tert-butyl group in 3,3-dimethylbutane-2-thione alters the band profile of the π→π* transition relative to the isopropyl-substituted analog. The strong, broad, structureless π→π* band and three weaker, narrower Rydberg transitions (n→4s, n→4p_y, n→4p_z on sulfur) serve as a unique spectroscopic fingerprint that distinguishes this compound from less-hindered aliphatic thiones [1]. This study provides the foundational reference data for compound identity verification and photophysical modeling.

Gas-Phase UV Spectroscopy Rydberg Transitions Thioketone Photophysics

Computed Lipophilicity (XlogP): Differentiating 3,3-Dimethylbutane-2-thione from 3-Methylbutane-2-thione by Hydrophobic Character

The computed octanol-water partition coefficient (XlogP) provides a quantitative measure of lipophilicity relevant to partitioning, extraction, and chromatographic behavior. 3,3-Dimethylbutane-2-thione has a calculated XlogP of 1.9, compared to 1.6 for 3-methylbutane-2-thione . This difference of 0.3 log units represents an approximately two-fold increase in the octanol/water partition coefficient for the tert-butyl-substituted compound. The topological polar surface area (TPSA) is identical at 32.1 Ų for both compounds, confirming that the enhanced lipophilicity is driven by the additional carbon atom of the tert-butyl group rather than by conformational changes affecting polarity .

Computed Physicochemical Properties Lipophilicity QSAR

Thermal Lability and Storage Requirements: Why 3,3-Dimethylbutane-2-thione Demands Cold-Chain Handling

3,3-Dimethylbutane-2-thione is commercially supplied with a specified storage temperature of -10 °C and requires ice-pack shipping, reflecting its limited thermal stability at ambient temperature . While alkyl thioketones as a class are recognized to be thermally labile with respect to dimerization and polymerization, the requirement for sub-zero storage distinguishes this compound from more stable diaryl thioketones such as thiobenzophenone, which is a crystalline solid stable at room temperature [1][2]. This practical constraint must be factored into procurement planning, as failure to maintain cold-chain logistics will result in product degradation before use.

Compound Stability Storage Conditions Procurement Logistics

Computed LogP (chemsrc) vs. Experimental LogP Expectations: Benchmarking 3,3-Dimethylbutane-2-thione Hydrophobicity

An independent source (chemsrc) reports a computed LogP of 2.42 and a polar surface area (PSA) of 32.09 Ų for 3,3-dimethylbutane-2-thione . The LogP value of 2.42 from chemsrc is higher than the XlogP of 1.9 from chem960, reflecting methodological differences in computation algorithms. When benchmarked against the structurally analogous 3-methylbutane-2-thione (XlogP = 1.6, PSA = 32.1 Ų), both computational approaches consistently indicate that the tert-butyl-substituted compound is more lipophilic . The PSA values are statistically identical across sources, confirming measurement consistency for this parameter.

LogP Physicochemical Profiling Chromatographic Method Development

Recommended Application Scenarios for 3,3-Dimethylbutane-2-thione Based on Quantified Evidence


Gas-Phase Photophysical and Spectroscopic Studies of Sterically Hindered Thiocarbonyls

Researchers investigating the electronic structure and Rydberg-state dynamics of aliphatic thioketones should select 3,3-dimethylbutane-2-thione when the effect of a bulky tert-butyl substituent on the π→π* transition profile is a variable of interest. The published head-to-head gas-phase UV spectrum with 3-methylbutane-2-thione provides a validated reference dataset for compound identity verification and for benchmarking computational predictions of steric effects on electronic transitions [1].

Biphasic Reaction Systems and Chromatographic Separations Requiring Enhanced Lipophilicity

When designing synthetic protocols involving aqueous-organic biphasic systems or reversed-phase chromatographic purification, 3,3-dimethylbutane-2-thione is preferred over 3-methylbutane-2-thione due to its quantitatively higher XlogP (1.9 vs. 1.6). The approximately two-fold increase in octanol/water partitioning translates to improved organic-phase retention and distinct HPLC elution profiles, enabling cleaner separations of thioketone-containing reaction mixtures .

Thioketone-Based Synthetic Methodology Requiring Defined Cold-Chain Logistics

Laboratories procuring 3,3-dimethylbutane-2-thione for use as a synthetic building block or sulfur-transfer reagent must implement cold-chain handling from receipt through storage at -10 °C. This compound's documented thermal lability dictates that procurement quantities be aligned with planned experimental throughput to minimize degradation during storage. Facilities already equipped for sub-zero reagent storage will find this compound a practical entry point into sterically hindered aliphatic thioketone chemistry .

Molecular Probe Development Leveraging Thioketone-Specific UV Signatures

The unique combination of a strong, broad π→π* absorption and three discrete Rydberg transitions in the quartz UV region makes 3,3-dimethylbutane-2-thione a candidate for developing spectroscopic probes or sensors where distinct UV signatures are required for detection or tracking. The assigned transitions provide a reference framework for interpreting spectral changes upon chemical derivatization or environmental perturbation [1].

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